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molecular formula C10H10N2 B1349114 2-(4-Methylphenyl)-1H-imidazole CAS No. 37122-50-2

2-(4-Methylphenyl)-1H-imidazole

Cat. No. B1349114
M. Wt: 158.2 g/mol
InChI Key: QHNDFWPCDITBSG-UHFFFAOYSA-N
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Patent
US04122277

Procedure details

A mixture of 15.8 g (0.1 mole) of 2-p-tolylimidazole, 24 ml (0.3 mole) of 37% formalin and 2 g of potassium hydroxide was heated for 30 minutes with stirring in the same way as in Example 1, and the reaction mixture was post-treated in the same way as in Example 1 except that methyl cellosolve was used instead of methanol as a recrystallization solvent to afford 2-p-tolyl-4,5-dihydroxymethyl imidazole as a final product in an amount of 2 g (yield 9%).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)=[CH:3][CH:2]=1.[CH2:13]=[O:14].[OH-].[K+].[CH3:17][O:18]CCO>>[C:1]1([CH3:12])[CH:2]=[CH:3][C:4]([C:7]2[NH:11][C:10]([CH2:13][OH:14])=[C:9]([CH2:17][OH:18])[N:8]=2)=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=1NC=CN1)C
Name
Quantity
24 mL
Type
reactant
Smiles
C=O
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring in the same way as in Example 1
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1NC(=C(N1)CO)CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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